molecular formula C16H13NO5S B8609729 7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one CAS No. 123662-55-5

7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one

Cat. No. B8609729
M. Wt: 331.3 g/mol
InChI Key: KJJUXOQDQJGDTI-UHFFFAOYSA-N
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Patent
US04954518

Procedure details

To 60 ml of dioxane were added 3.33 g of 2,3-dihydro-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one and 3.40 g of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. The mixture was refluxed for 12 hours. After water cooling, the precipitate was removed by filtration. The filtrate was subjected to distillation under reduced pressure to remove the solvent. The residue was purified by a column chromatography (eluant: a 5 : 1 mixture of toluene and ethyl acetate) to obtain 2.68 g (yield: 81%) of 7-methylsulfonylamino-6-phenoxy4H-1-benzopyran-4-one [Compound No. 1].
Name
2,3-dihydro-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one
Quantity
3.33 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([NH:5][C:6]1[C:16]([O:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[CH:15][C:9]2[C:10](=[O:14])[CH2:11][CH2:12][O:13][C:8]=2[CH:7]=1)(=[O:4])=[O:3].ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl>O1CCOCC1>[CH3:1][S:2]([NH:5][C:6]1[C:16]([O:17][C:18]2[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=2)=[CH:15][C:9]2[C:10](=[O:14])[CH:11]=[CH:12][O:13][C:8]=2[CH:7]=1)(=[O:3])=[O:4]

Inputs

Step One
Name
2,3-dihydro-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-one
Quantity
3.33 g
Type
reactant
Smiles
CS(=O)(=O)NC1=CC2=C(C(CCO2)=O)C=C1OC1=CC=CC=C1
Name
Quantity
3.4 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
Quantity
60 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
After water cooling, the precipitate was removed by filtration
DISTILLATION
Type
DISTILLATION
Details
The filtrate was subjected to distillation under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
CUSTOM
Type
CUSTOM
Details
The residue was purified by a column chromatography (eluant
ADDITION
Type
ADDITION
Details
a 5 : 1 mixture of toluene and ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)NC1=CC2=C(C(C=CO2)=O)C=C1OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.68 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.